

Common problems encountered with DGT samplers

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Technical Support Center: DGT Samplers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Diffusive Gradients in Thin-films (DGT) samplers for their experiments.

Frequently Asked Questions (FAQs)

1. What does DGT stand for and what is the basic principle?

DGT stands for Diffusive Gradients in Thin-films. It is a passive sampling technique that uses a hydrogel to control the diffusion of dissolved substances from the environment to a binding layer.[1][2] This process establishes a concentration gradient, and by measuring the mass of the substance accumulated in the binding layer over a known time, the time-weighted average concentration in the environment can be calculated using Fick's law of diffusion.[1][3]

2. What substances can be measured with DGT samplers?

DGT samplers can be used to measure a wide range of dissolved substances. This includes various metals (both cationic and oxyanionic), nutrients like phosphate, and some polar organic compounds such as certain pharmaceuticals and pesticides.[2][3][4] The specific analytes that can be measured depend on the type of binding layer used in the DGT device.[3]

3. How long should I deploy my DGT sampler?



The optimal deployment time for a DGT sampler can range from a few hours to several weeks. [3] The duration depends on several factors, including the expected concentration of the analyte, the capacity of the binding layer, and the specific environmental conditions.[1] The deployment should be long enough to accumulate a measurable amount of the analyte but short enough to avoid saturation of the binding gel, which could lead to biased results.[5] For deployments in soil or sediment, a one-day deployment is often appropriate for calculating concentration.[1][6]

4. What is the importance of blanks and how many should I use?

Field and laboratory blanks are crucial for assessing potential contamination during the handling, deployment, and analysis stages of your experiment.[3] It is recommended to include at least one field blank and one laboratory blank for each batch of up to 10 samples.[3] A field blank is a DGT device that is taken to the deployment site, exposed to the air briefly, and then resealed.[3]

Acceptable Mass on Blank Discs

Analyte	Acceptable Mass (ng)
Cd, Co	0.02
Mn, Pb, U	0.1
Cu, Ni, P	1
Zn	10

(Source: DGT Research Ltd.[1])

5. Do I need to deoxygenate DGT samplers before use?

Deoxygenation is necessary when deploying DGT samplers in anoxic environments, such as some sediments.[6] This prevents the introduction of oxygen from the sampler into the reducing environment, which could alter the speciation of redox-sensitive chemicals.[5]

Troubleshooting Guides



Troubleshooting & Optimization

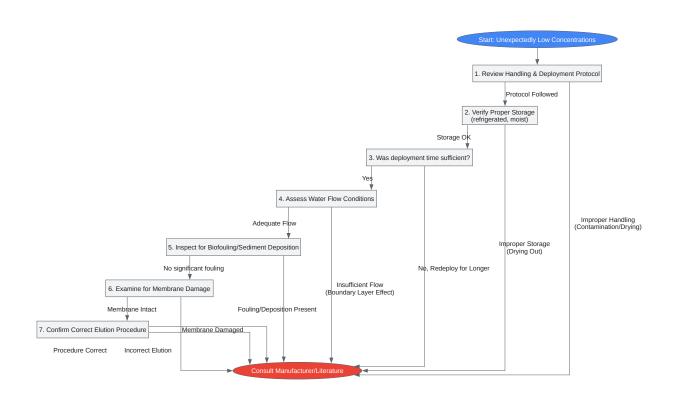
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This section addresses specific issues that may arise during DGT experiments.

Problem: My measured concentrations are unexpectedly low.

This could be due to a variety of factors. Follow this troubleshooting workflow to identify the potential cause.





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Caption: Troubleshooting workflow for unexpectedly low DGT concentrations.



Problem: I see air bubbles under the filter membrane.

Cause: Air bubbles can become trapped between the layers of the DGT sampler during assembly or deployment. These bubbles can obstruct the diffusion pathway, leading to inaccurate results.

Solution:

- Prevention: When assembling DGTs, ensure all components are fully hydrated and carefully layered to avoid trapping air.
- During Deployment: If possible, gently tap the DGT device to dislodge any visible air bubbles after submersion.
- Post-Deployment: If significant air bubbles are observed after retrieval, it is best to discard
 the sample and repeat the deployment, as the results will likely be compromised.

Problem: The filter membrane is discolored or has particulate matter on it.

Cause: Discoloration can be due to the accumulation of fine sediment, organic matter, or biofouling on the filter membrane during deployment. This can impede the diffusion of the analyte to the binding layer.

Solution:

- Rinsing: Upon retrieval, gently rinse the surface of the DGT sampler with deionized water to remove any loose particulate matter.[5][7] Do not touch or scrub the filter membrane.[7][8]
- Deployment Strategy: In environments with high particulate loads, consider orienting the DGT sampler with the membrane surface vertical to minimize sediment deposition.[3]
 Shorter deployment times may also be necessary.
- Data Interpretation: If significant, uniform discoloration is observed, it may indicate a strong
 interaction with dissolved organic matter. This should be noted, and the potential impact on
 the results considered.

Problem: My results show high variability between replicate samplers.



Cause: High variability can stem from inconsistent handling, deployment in a heterogeneous environment, or contamination of one or more replicates.

Solution:

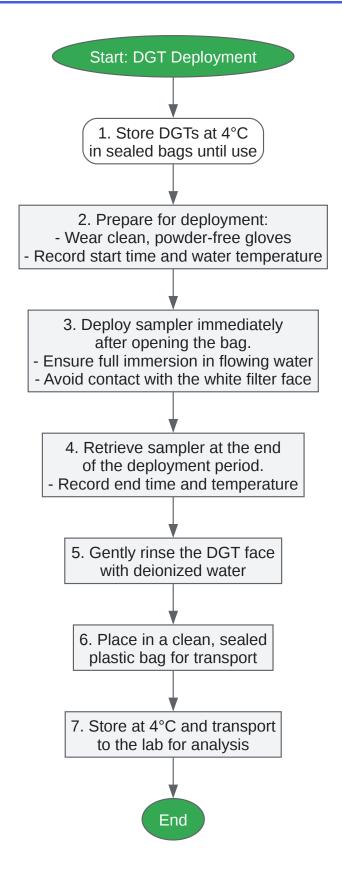
- Standardize Procedures: Ensure that all handling, deployment, and retrieval procedures are performed as consistently as possible for all replicates.[6][7]
- Homogeneous Deployment: Deploy replicate samplers in close proximity and under as similar environmental conditions (flow, depth, etc.) as possible.
- Contamination Check: Review the handling of each replicate to identify any potential sources of contamination. Wearing powder-free gloves is essential.[3] Also, check the results from your field and lab blanks to assess for systemic contamination.[3]

Experimental Protocols

Protocol 1: General DGT Deployment in Water

This protocol outlines the essential steps for deploying DGT samplers in a water body.





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Caption: General workflow for DGT sampler deployment in water.



Detailed Steps:

- Storage: DGT samplers should be stored in a refrigerator at 4°C in their original sealed plastic bags.[6][8] Ensure the samplers remain moist; if necessary, add a few drops of trace metal clean 0.01M NaNO3 or NaCl solution to the bag.[6][8]
- Handling: Always wear clean, powder-free gloves when handling DGT devices.[3] Avoid touching the white filter membrane on the face of the sampler.[7][8]
- Deployment:
 - Record the exact deployment start time and the water temperature.[7][8]
 - Remove the DGT sampler from its bag immediately before deployment.[8]
 - Submerge the sampler completely, ensuring the white filter face is fully immersed in flowing water.[8] Avoid areas of excessive turbulence.[8]
- Retrieval:
 - Record the exact retrieval time and the final water temperature.
 - Carefully remove the sampler from the water, again avoiding contact with the filter membrane.[7]
 - Gently rinse the face of the sampler with deionized water from a wash bottle to remove any debris.[5][7]
 - Place the rinsed sampler in a clean, labeled plastic bag, seal it with minimal air, and store
 it in a refrigerator until analysis.[8]

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